![molecular formula C9H10N2O3 B13065781 5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13065781.png)
5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bicyclo[310]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid is a compound that features a bicyclic hexane ring fused to an oxadiazole ring
Preparation Methods
The synthesis of 5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Chemical Reactions Analysis
5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which 5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid include other bicyclo[3.1.0]hexane derivatives and oxadiazole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, 5-{bicyclo[3.1.0]hexan-6-yl(hydroxy)methyl}furan-2-carboxylic acid is another compound with a bicyclic hexane ring, but it contains a furan ring instead of an oxadiazole ring . This difference in structure can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-(6-bicyclo[3.1.0]hexanyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,12,13) |
InChI Key |
UIUMEIWTMIVIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C2C3=NC(=NO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13065700.png)
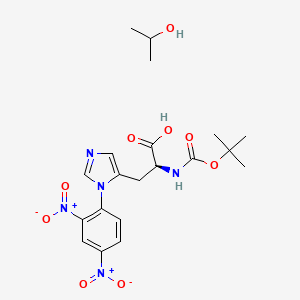
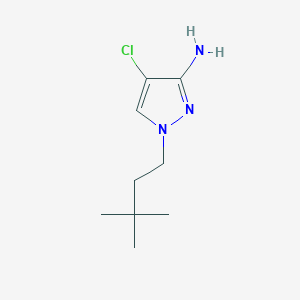
![5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065725.png)
![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)
![Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13065734.png)
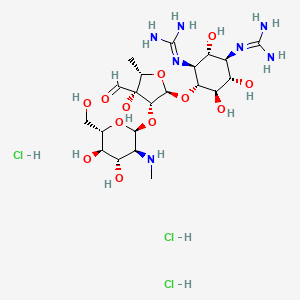
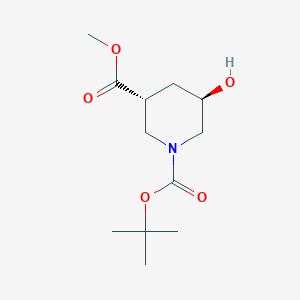
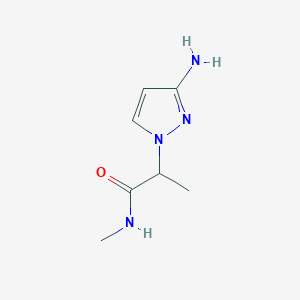
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13065751.png)
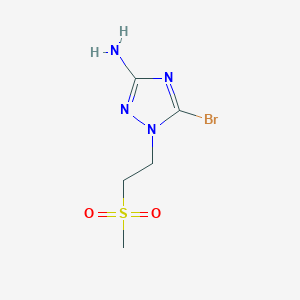

![2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)

